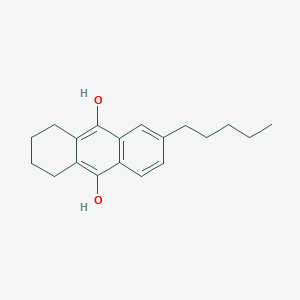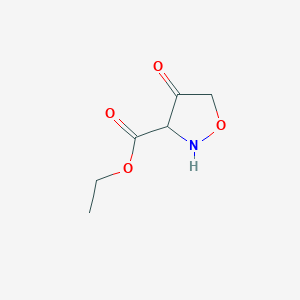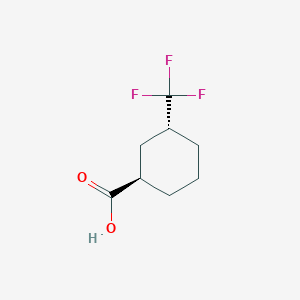![molecular formula C16H14N2O2 B13131078 (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone CAS No. 20663-11-0](/img/structure/B13131078.png)
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone is a heterocyclic organic compound with the molecular formula C16H14N2O2. This compound is known for its unique structure, which includes a fluorenylideneamino group and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone typically involves the reaction of fluoren-9-one with dimethylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylamines. Substitution reactions can result in a variety of substituted fluorenyl compounds .
Aplicaciones Científicas De Investigación
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Fluoren-9-one: A precursor in the synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone.
Fluoren-9-ylideneaminooxy acetic acid: Another fluorenyl-based compound with similar structural features.
3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a fluorenylideneamino group and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
20663-11-0 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(fluoren-9-ylideneamino) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(19)20-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 |
Clave InChI |
VRYZETAUQLKBOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
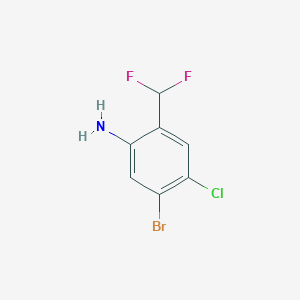

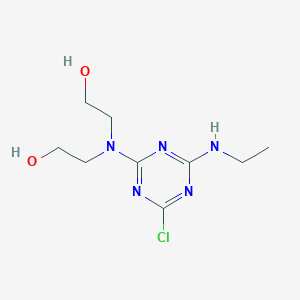


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

